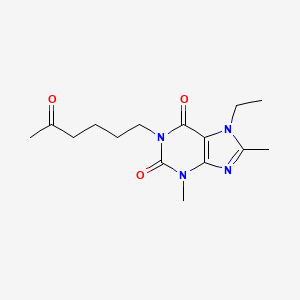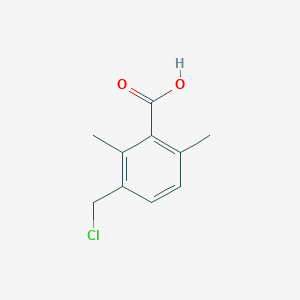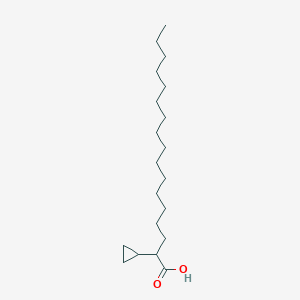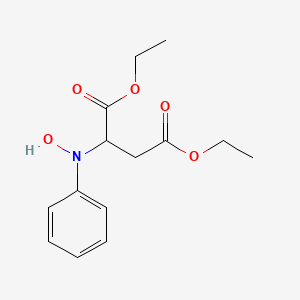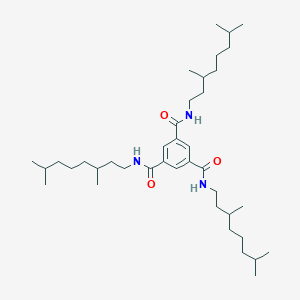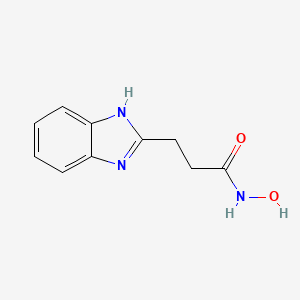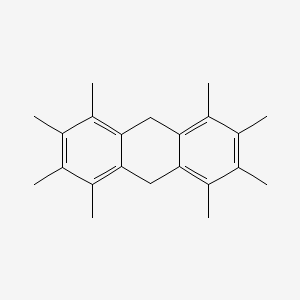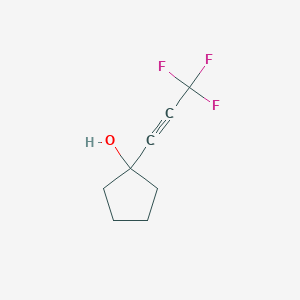
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentane ring substituted with a trifluoropropynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,3,3-trifluoropropyne.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A strong base, such as sodium hydride, is used to deprotonate the cyclopentanone, forming an enolate intermediate.
Addition of 3,3,3-Trifluoropropyne: The enolate intermediate then undergoes nucleophilic addition to 3,3,3-trifluoropropyne, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 1-(3,3,3-trifluoroprop-1-enyl)cyclopentan-1-ol or 1-(3,3,3-trifluoropropyl)cyclopentan-1-ol.
Substitution: Formation of halogenated or aminated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol depends on its specific application. In general, the trifluoropropynyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3,3,3-Trifluoroprop-1-ynyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-(3,3,3-Trifluoroprop-1-ynyl)benzene: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness: 1-(3,3,3-Trifluoroprop-1-ynyl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring and a trifluoropropynyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
151340-87-3 |
|---|---|
Fórmula molecular |
C8H9F3O |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
1-(3,3,3-trifluoroprop-1-ynyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)6-5-7(12)3-1-2-4-7/h12H,1-4H2 |
Clave InChI |
NZYHTZLVYAXZKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


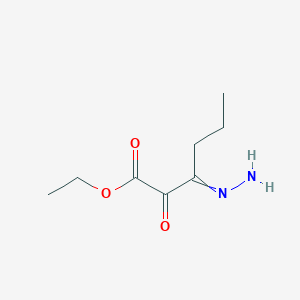
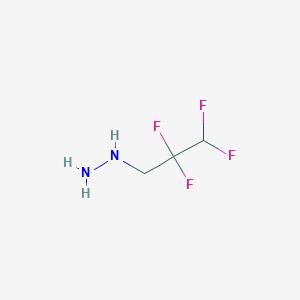
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
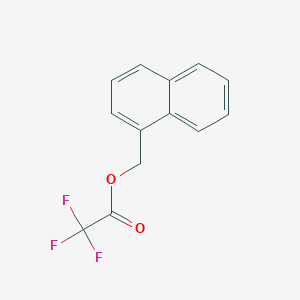
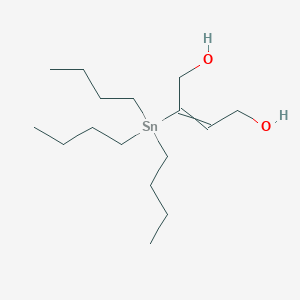
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-3-sulfanylpropanamide](/img/structure/B12550680.png)
